molecular formula C6H10ClNOS B2879393 [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride CAS No. 2172559-10-1

[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride

Cat. No.: B2879393
CAS No.: 2172559-10-1
M. Wt: 179.66
InChI Key: DJOVMWSKAMTCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H9NOS·HCl. It is known for its unique structure, which includes a furan ring substituted with a methylsulfanyl group and a methanamine group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride typically involves the reaction of 5-(methylsulfanyl)furan-2-carbaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, particularly at the furan ring or the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted furan derivatives and amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate.
  • Studied for its effects on various biological pathways.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methanamine group play crucial roles in its binding affinity and specificity. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • [5-(Methylthio)furan-2-yl]methanamine
  • [5-(Ethylsulfanyl)furan-2-yl]methanamine
  • [5-(Methylsulfanyl)thiophene-2-yl]methanamine

Uniqueness:

  • The presence of the furan ring distinguishes it from thiophene analogs.
  • The methylsulfanyl group provides unique chemical reactivity compared to other alkylsulfanyl groups.
  • Its specific substitution pattern on the furan ring offers distinct biological and chemical properties.

Properties

IUPAC Name

(5-methylsulfanylfuran-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c1-9-6-3-2-5(4-7)8-6;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOVMWSKAMTCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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